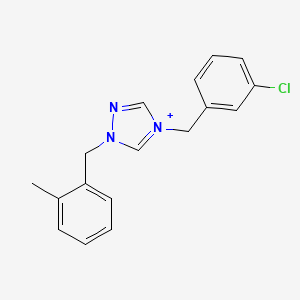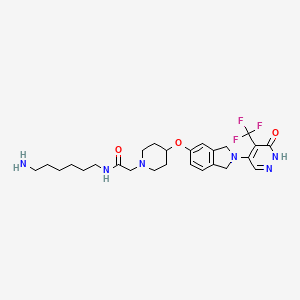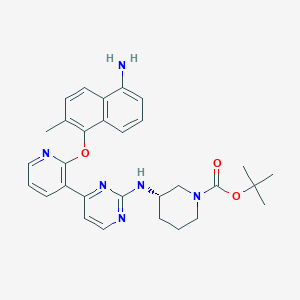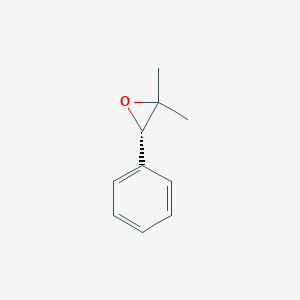
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both chlorobenzyl and methylbenzyl groups in its structure suggests potential unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with appropriate benzyl halides under basic conditions. A common method includes:
Starting Materials: 1,2,4-triazole, 3-chlorobenzyl chloride, and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Procedure: The 1,2,4-triazole is first deprotonated by the base, followed by the addition of benzyl halides to form the desired triazolium salt.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the process.
化学反応の分析
Types of Reactions
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical agents.
Agriculture: As a component in the formulation of agrochemicals.
Materials Science: In the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes or receptors. The triazolium moiety can participate in hydrogen bonding and electrostatic interactions, influencing the activity of biological molecules.
類似化合物との比較
Similar Compounds
1-Benzyl-4-methyl-1H-1,2,4-triazol-4-ium: Lacks the chlorobenzyl group, which may affect its reactivity and applications.
4-(2-Chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar structure but with a different position of the chlorine atom, potentially altering its properties.
Uniqueness
The presence of both 3-chlorobenzyl and 2-methylbenzyl groups in 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
特性
分子式 |
C17H17ClN3+ |
|---|---|
分子量 |
298.8 g/mol |
IUPAC名 |
4-[(3-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c1-14-5-2-3-7-16(14)11-21-13-20(12-19-21)10-15-6-4-8-17(18)9-15/h2-9,12-13H,10-11H2,1H3/q+1 |
InChIキー |
ZALKGWPOCJKEHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13363389.png)

![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)

![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)
![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)
